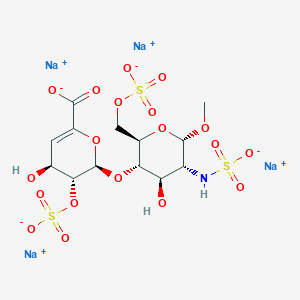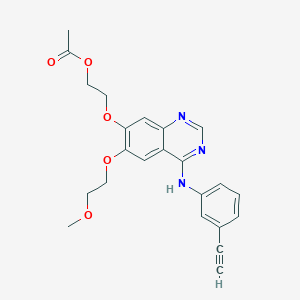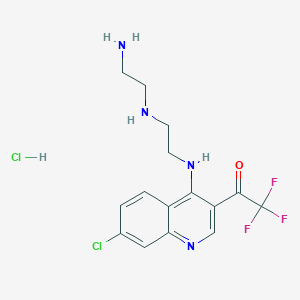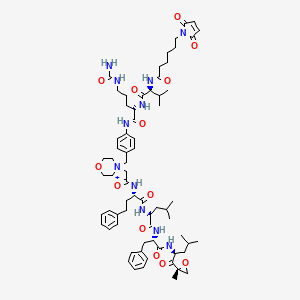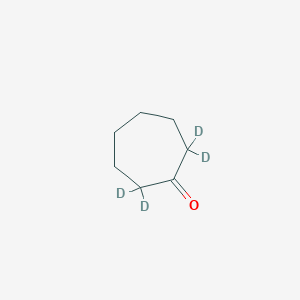
2,2,7,7-Tetradeuteriocycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetradeuteriocycloheptanone is a deuterated derivative of cycloheptanone, where four hydrogen atoms are replaced by deuterium atoms at the 2 and 7 positions. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetradeuteriocycloheptanone typically involves the deuteration of cycloheptanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,7,7-Tetradeuteriocycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Cycloheptanoic acid or other oxidized derivatives.
Reduction: 2,2,7,7-Tetradeuteriocycloheptanol.
Substitution: Various halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetradeuteriocycloheptanone has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetradeuteriocycloheptanone involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be exploited to study reaction mechanisms and pathways in greater detail. The compound’s deuterium atoms can also affect the stability and reactivity of the molecule, providing insights into the behavior of similar non-deuterated compounds.
Comparación Con Compuestos Similares
Cycloheptanone: The non-deuterated parent compound.
2,2,7,7-Tetramethylcycloheptanone: A similar compound with methyl groups instead of deuterium atoms.
2,2,7,7-Tetramethyloctane: Another structurally related compound with different substituents.
Uniqueness: 2,2,7,7-Tetradeuteriocycloheptanone is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The deuterium atoms offer a way to study reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and reactivity can differ from its non-deuterated counterparts, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
116.19 g/mol |
Nombre IUPAC |
2,2,7,7-tetradeuteriocycloheptan-1-one |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2/i5D2,6D2 |
Clave InChI |
CGZZMOTZOONQIA-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C1(CCCCC(C1=O)([2H])[2H])[2H] |
SMILES canónico |
C1CCCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





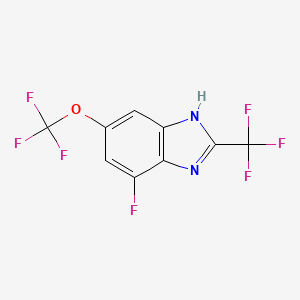
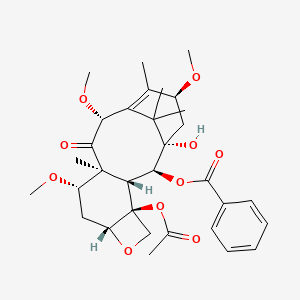
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)


